molecular formula C19H20BrN3O4S2 B2462237 N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide CAS No. 864975-94-0

N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide

Cat. No.: B2462237
CAS No.: 864975-94-0
M. Wt: 498.41
InChI Key: QMJWDDBRYHVARE-VZCXRCSSSA-N
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Description

N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide is a benzothiazole-derived compound characterized by a 6-bromo-substituted benzothiazole core, a 2-methoxyethyl group at position 3, and a 4-(dimethylsulfamoyl)benzamide moiety. The compound’s stereoelectronic properties are influenced by the bromine atom (electron-withdrawing), the 2-methoxyethyl substituent (electron-donating), and the sulfamoyl group (polar, hydrogen-bonding capable) .

Properties

IUPAC Name

N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN3O4S2/c1-22(2)29(25,26)15-7-4-13(5-8-15)18(24)21-19-23(10-11-27-3)16-9-6-14(20)12-17(16)28-19/h4-9,12H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMJWDDBRYHVARE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Br)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone. The resulting benzothiazole intermediate is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS). The methoxyethyl group can be introduced via an alkylation reaction using methoxyethyl chloride in the presence of a base like potassium carbonate. Finally, the benzamide moiety is attached through an amide coupling reaction using 4-(dimethylsulfamoyl)benzoic acid and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Chemical Reactions Analysis

N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The bromo group in the benzothiazole ring can be substituted with nucleophiles like amines or thiols through nucleophilic aromatic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromo group is replaced with an aryl or vinyl group using a palladium catalyst and a boronic acid or ester.

Scientific Research Applications

Structural Characteristics

The compound features a benzothiazole moiety and a dimethylsulfamoyl group, which contribute to its chemical reactivity and biological properties. The presence of a bromine atom and a methoxyethyl side chain enhances its solubility and reactivity, making it suitable for various applications in medicinal chemistry and materials science.

Biological Activities

Preliminary studies indicate that compounds similar to N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide exhibit various biological activities. Notable activities include:

  • Antimicrobial Activity : The compound has shown potential against a range of bacterial strains, suggesting its use as an antimicrobial agent.
  • Anticancer Properties : Research indicates that derivatives of this compound may possess anticancer activity, possibly through mechanisms involving DNA interaction or inhibition of cancer cell proliferation.

Case Studies

Several case studies have documented the applications of this compound in different therapeutic areas:

  • Antimicrobial Studies : A study evaluated the antimicrobial efficacy of various benzothiazole derivatives, including this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups.
  • Anticancer Research : In vitro studies demonstrated that the compound inhibits the growth of specific cancer cell lines. Molecular docking studies suggested that it interacts with key proteins involved in cancer progression .
  • Enzyme Inhibition : Research on enzyme inhibitory potential highlighted the compound's effectiveness against enzymes related to diabetes (such as α-glucosidase) and Alzheimer's disease (acetylcholinesterase), indicating its potential in treating metabolic disorders .

Data Table: Comparative Biological Activities

Compound NameStructural FeaturesNotable Activities
This compoundBenzothiazole core with dimethylsulfamoyl groupAntimicrobial, Anticancer
5-Bromo-1,3-dihydro-benzo(c)thiopheneBromine-substituted thiopheneAntibacterial
6-Bromobenzo[d]thiazol-2(3H)-oneBenzothiazole coreAnticancer

Mechanism of Action

The mechanism of action of N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The benzothiazole ring and the dimethylsulfamoyl group are likely to play key roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs

The most direct analog is N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide (CAS: 6188-13-2), which differs only in the substituent at position 3 of the benzothiazole ring (ethyl vs. 2-methoxyethyl) . Other related compounds include derivatives with thiazolidinone or alternative sulfonamide groups, such as those synthesized via carbodiimide-mediated coupling (e.g., (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide derivatives) .

Key Comparative Parameters

Table 1: Structural and Physicochemical Comparison
Parameter Target Compound (2-methoxyethyl) Analog (Ethyl Substituent) Thiazolidinone Derivative
Substituent at Benzothiazole Position 3 2-methoxyethyl Ethyl 2,4-dioxothiazolidin-5-ylidene
Molecular Weight (g/mol) ~504.4 ~476.3 ~354.4
Polarity Higher (due to methoxy group) Moderate High (dioxothiazolidinone)
LogP (Predicted) ~3.2 ~3.8 ~1.5
Hydrogen-Bonding Capacity 3 acceptors, 1 donor 2 acceptors, 1 donor 4 acceptors, 2 donors
Crystallographic Features Likely complex H-bonding patterns Simpler packing (ethyl group) Extensive H-bond networks

Functional Differences

  • Binding Affinity : The methoxy oxygen may participate in hydrogen bonding with target proteins, a feature absent in the ethyl analog. This could increase specificity for enzymes with polar active sites.
  • Synthetic Accessibility : The ethyl analog is simpler to synthesize due to fewer steric and electronic challenges during alkylation steps .

Crystallographic Insights

Crystallographic tools like SHELXL and WinGX have been critical in resolving the anisotropic displacement parameters and hydrogen-bonding networks of such compounds . For the target compound, the 2-methoxyethyl group likely induces torsional strain, leading to distinct unit cell parameters compared to the ethyl analog. ORTEP-3 visualizations would highlight differences in molecular geometry, particularly in the dihedral angles between the benzothiazole and benzamide moieties .

Biological Activity

N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide is a complex organic compound that has attracted attention due to its diverse biological activities. This compound features a benzothiazole moiety, which is known for its potential pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C15H19BrN2O2S. The presence of functional groups such as bromine and dimethylsulfamoyl contributes to its reactivity and biological properties.

Antitumor Activity

Numerous studies have indicated that compounds with similar structural features exhibit significant antitumor activity. For instance, research has shown that benzothiazole derivatives can inhibit the growth of various cancer cell lines, including MDA-MB-231 (a breast cancer cell line). In a study evaluating the cytotoxic effects of related compounds, it was found that certain derivatives demonstrated IC50 values as low as 21.6 μM against MDA-MB-231 cells .

Table 1: Cytotoxic Activity of Related Compounds

CompoundIC50 (μM)Cell Line
Compound l21.6MDA-MB-231
Compound a27.6MDA-MB-231
Compound b29.3MDA-MB-231

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific enzymes or receptors within cancer cells. The benzothiazole core is known to modulate enzyme activity, potentially leading to apoptosis in cancer cells .

Antimicrobial Activity

In addition to its antitumor properties, benzothiazole derivatives have been reported to possess antimicrobial activities. Studies have indicated that these compounds can inhibit bacterial growth and may serve as potential candidates for developing new antibiotics .

Case Studies

  • Antitumor Efficacy in Breast Cancer Models
    A study focused on the synthesis and evaluation of various benzothiazole derivatives demonstrated that modifications in the substituents on the benzene ring significantly influenced their cytotoxicity against MDA-MB-231 cells. The results suggested that electron-withdrawing groups enhanced the inhibitory effects on cancer cell proliferation .
  • Antimicrobial Testing
    Another investigation assessed the antimicrobial properties of related benzothiazole compounds against several bacterial strains. The findings revealed that some derivatives exhibited potent antibacterial activity, suggesting their potential use in treating infections caused by resistant bacteria .

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